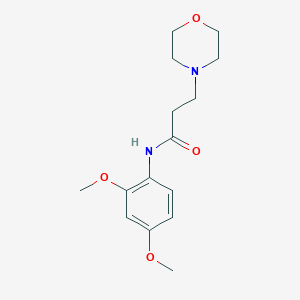![molecular formula C19H25ClN2O2 B249066 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as JNJ-5207852, is a potent and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been the subject of extensive scientific research.
Mécanisme D'action
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain sensation, and mood. 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane blocks the binding of endocannabinoids to the CB1 receptor, thus reducing its activity and downstream effects.
Biochemical and Physiological Effects:
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have various biochemical and physiological effects. It reduces the levels of endocannabinoids in the brain and peripheral tissues, which are involved in various physiological processes such as appetite regulation and pain sensation. Additionally, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. It has also been shown to be well-tolerated in animal models, making it a promising candidate for future therapeutic applications. However, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of interest is its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Additionally, further studies are needed to understand the long-term effects of 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane on the CB1 receptor and its downstream signaling pathways. Finally, there is a need for the development of more potent and selective CB1 receptor antagonists for clinical use.
Conclusion:
In conclusion, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane is a potent and selective antagonist of the CB1 receptor that has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves blocking the binding of endocannabinoids to the CB1 receptor, thus reducing its activity and downstream effects. 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations such as poor solubility in aqueous solutions. Future research on 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane is needed to fully understand its potential therapeutic applications and develop more potent and selective CB1 receptor antagonists for clinical use.
Méthodes De Synthèse
The synthesis of 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane involves a multistep process starting with 2-chlorobenzoyl chloride and piperidine. The intermediate product is then reacted with azepane to produce the final compound. The purity of the compound is then verified using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in diabetic mice. Additionally, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been found to reduce the rewarding effects of drugs of abuse such as cocaine and heroin.
Propriétés
Nom du produit |
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Formule moléculaire |
C19H25ClN2O2 |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
azepan-1-yl-[1-(2-chlorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-10-4-3-9-16(17)19(24)22-13-7-8-15(14-22)18(23)21-11-5-1-2-6-12-21/h3-4,9-10,15H,1-2,5-8,11-14H2 |
Clé InChI |
VNYDFDAQMPYVAY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)


![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)
![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)

![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)